
Thiophene, 3-ethyl-2,5-dimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-ethyl-2,5-dimethyl is a heterocyclic compound with a five-membered ring structure containing one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic products. Thiophene derivatives, including 3-ethyl-2,5-dimethylthiophene, are of significant interest in medicinal chemistry, material science, and industrial applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves the cyclization of various substrates. For 3-ethyl-2,5-dimethylthiophene, one common method is the condensation reaction of dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10). Another method involves the Friedel-Crafts acylation followed by Wolff-Kishner reduction to introduce the ethyl and methyl groups at the desired positions .
Industrial Production Methods
On an industrial scale, thiophene derivatives are often produced through the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3-ethyl-2,5-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes, which have various applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
Thiophene, 3-ethyl-2,5-dimethyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiophene derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Some thiophene derivatives are being investigated for their anticancer properties.
Wirkmechanismus
The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylthiophene: Similar in structure but lacks the ethyl group at the 3-position.
3-Methylthiophene: Contains a single methyl group at the 3-position.
2-Ethylthiophene: Contains an ethyl group at the 2-position.
Uniqueness
Thiophene, 3-ethyl-2,5-dimethyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
55735-23-4 |
|---|---|
Molekularformel |
C8H12S |
Molekulargewicht |
140.25 g/mol |
IUPAC-Name |
3-ethyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
HNWCHVKZEZCJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
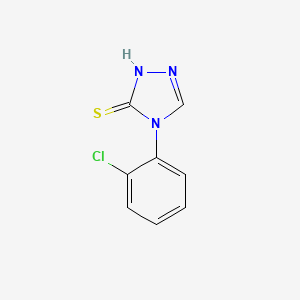
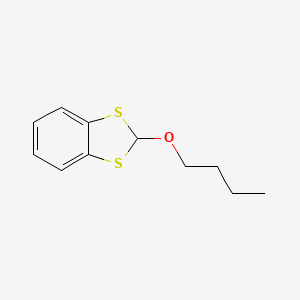
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)

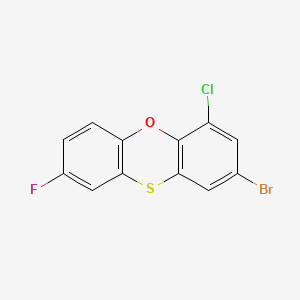
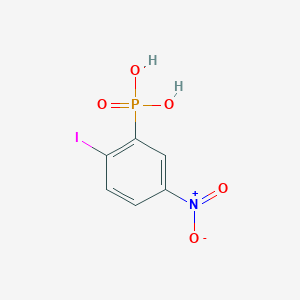


![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
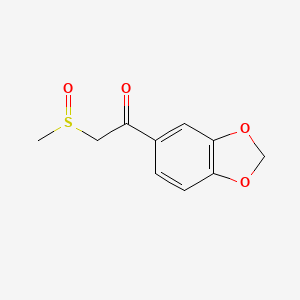
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)


